AnnH31 - 241809-12-1

AnnH31

Catalog Number: EVT-260065
CAS Number: 241809-12-1
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anti-cancer activity: Several β-carboline derivatives have demonstrated promising anti-proliferative effects against various cancer cell lines. []

1-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethanone monohydrate (C15H14N2O2·H2O, C15H16N2O3)

  • Compound Description: This compound is a β-carboline derivative characterized by its crystal structure. A study reported the crystal structure of this compound, providing detailed information about its molecular geometry and arrangement in the solid state. []

Harmine

    1-methyl-7-(3-methylbutoxy)-9-propyl-2-[(pyridin-2-yl)methyl]-9H-pyrido[3,4-b]indol-2-ium bromide

    • Compound Description: This synthetic harmine derivative exhibits improved solubility and significant anticancer activity against various cancer cell lines. Its enhanced solubility makes it suitable for preclinical studies involving intravenous injection. []

    Zidovudine (AZT)

    • Compound Description: Zidovudine is an antiretroviral medication used to treat HIV/AIDS. It acts as a nucleoside reverse-transcriptase inhibitor. []
    • Relevance: While not directly structurally related to 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, zidovudine is mentioned alongside abacavir in a study investigating the role of the efflux transport protein breast cancer resistance protein (Bcrp) in limiting drug penetration into the central nervous system. The study highlights that both zidovudine and abacavir are substrates for Bcrp. [] This shared characteristic suggests potential similarities in their pharmacokinetic profiles and interactions with efflux transporters.

    Abacavir (ABC)

    • Compound Description: Abacavir is another antiretroviral medication used in the treatment of HIV/AIDS. Similar to zidovudine, it acts as a nucleoside reverse-transcriptase inhibitor. []
    Classification

    AnnH31 is classified as a kinase inhibitor, particularly targeting DYRK1A, which is implicated in various neurological disorders and developmental processes. It exhibits selectivity by minimizing off-target effects on other enzymes, notably monoamine oxidase A (MAO-A) .

    Synthesis Analysis

    The synthesis of AnnH31 involves several key steps aimed at modifying the harmine structure to enhance its selectivity and potency. The process typically includes:

    1. Modification of Harmine: The synthesis begins with harmine, which undergoes N-alkylation at the N-9 position. This modification is crucial as it significantly impacts the selectivity profile of the resulting derivatives .
    2. Use of Reagents: Common reagents include piperonal and acetic anhydride for acetylation, and various alkyl halides for N-alkylation reactions. The introduction of electron-withdrawing groups, such as cyanomethyl, has been shown to enhance the compound's inhibitory activity .
    3. Yield and Purification: The yield for AnnH31 can vary based on the specific reaction conditions but has been reported to be around 66% in certain syntheses involving palladium-catalyzed cross-coupling techniques .
    Molecular Structure Analysis

    AnnH31's molecular structure features a β-carboline core, characterized by a fused bicyclic system comprising an indole-like structure and a pyridine ring. Key structural elements include:

    • Functional Groups: The presence of a cyanomethyl group at the N-9 position contributes to its biological activity by influencing binding interactions with target enzymes.
    • Three-Dimensional Configuration: Molecular docking studies have indicated that AnnH31 binds effectively within the ATP-binding pocket of DYRK1A, forming critical hydrogen bonds that stabilize the interaction .

    Structural Data

    • Exact Mass: 251.11 g/mol
    • Molecular Weight: 251.289 g/mol
    • Chemical Formula: C15H13N3OC_{15}H_{13}N_{3}O .
    Chemical Reactions Analysis

    AnnH31 participates in various chemical reactions primarily as an inhibitor:

    1. Kinase Inhibition: It acts selectively against DYRK1A with an IC50 value of approximately 81 nM, demonstrating high potency in inhibiting kinase activity while showing minimal effects on MAO-A (IC50 = 3.2 μM) .
    2. Selectivity Profiling: In studies involving over 300 kinases, AnnH31 exhibited significant selectivity for DYRK1A, inhibiting only a few off-target kinases at higher concentrations .
    Mechanism of Action

    The mechanism by which AnnH31 exerts its effects involves:

    • Binding to DYRK1A: AnnH31 binds to the ATP-binding site of DYRK1A, where it competes with ATP for binding. This interaction prevents phosphorylation events critical for kinase activation and downstream signaling pathways.
    • Inhibition Pathway: The compound's binding stabilizes the inactive conformation of DYRK1A, thereby inhibiting its catalytic activity and affecting cellular processes regulated by this kinase .
    Physical and Chemical Properties Analysis

    AnnH31 exhibits several notable physical and chemical properties:

    • Solubility: It has demonstrated good solubility in organic solvents, facilitating its use in biological assays.
    • Stability: Structural modifications have been designed to enhance metabolic stability while maintaining potency against target kinases.
    • Cell Permeability: Studies indicate high cell permeability and low cytotoxicity in cellular models, making it suitable for further biological investigations .
    Applications

    The primary applications of AnnH31 include:

    • Research Tool: As a potent inhibitor of DYRK1A, AnnH31 serves as a valuable tool in studying the role of this kinase in cellular signaling pathways and disease mechanisms.
    • Potential Therapeutic Agent: Given its selectivity and potency, AnnH31 holds promise for therapeutic applications in conditions associated with dysregulated DYRK1A activity, such as Down syndrome and certain neurodegenerative diseases .
    • Drug Development: Its structural features provide a basis for further modifications aimed at optimizing efficacy and reducing side effects in potential drug development initiatives.
    Introduction to AnnH31 in Kinase Inhibition Research

    Contextualizing DYRK1A/B as Therapeutic Targets in Neurodevelopmental Disorders and Cancer

    Dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) have emerged as critical regulators in cellular signaling pathways implicated in diverse pathological conditions. DYRK1A, located on chromosome 21 within the Down syndrome critical region, functions as a pleiotropic kinase with essential roles in neuronal development, cell cycle control, and synaptic transmission. Overexpression of DYRK1A, resulting from trisomy 21, contributes significantly to the neurodevelopmental abnormalities observed in Down syndrome and has been mechanistically linked to early-onset neurodegeneration resembling Alzheimer's disease pathology [2] [7]. The kinase participates in phosphorylation events that regulate alternative splicing, neuronal differentiation, and tau protein phosphorylation—a key component in neurofibrillary tangle formation [2].

    DYRK1B (also known as Mirk) shares 85% amino acid identity in the catalytic domain with DYRK1A but exhibits distinct expression patterns and oncogenic functions. Unlike DYRK1A, DYRK1B is frequently amplified in solid tumors, including pancreatic ductal adenocarcinomas, non-small cell lung cancers, and ovarian carcinomas [6] [10]. Functionally, DYRK1B maintains cancer cell quiescence—a reversible G0/G1 arrest state—by stabilizing cyclin-dependent kinase inhibitors (e.g., p27) and promoting cyclin D1 degradation. This quiescent state enables cancer cells to evade conventional chemotherapies that target actively proliferating cells [10]. Additionally, DYRK1B acts as a positive regulator in the Hedgehog/GLI signaling pathway, which is aberrantly activated in several cancers resistant to Smoothened (SMO) inhibitors [3].

    Table 1: Functional Divergence Between DYRK1A and DYRK1B in Disease Contexts

    KinaseGenetic LocusPrimary Disease AssociationsKey Cellular FunctionsExpression Pattern
    DYRK1AChromosome 21Down syndrome, Alzheimer's disease, GlioblastomaNeuronal differentiation, Synaptic transmission, Tau phosphorylation, Cell cycle regulationUbiquitous; neuronal enrichment
    DYRK1BChromosome 19q13.2Pancreatic cancer, NSCLC, Ovarian cancer, ChemoresistanceMaintenance of cancer quiescence, Hedgehog/GLI signaling regulation, Oxidative stress responseHigh in muscle/testis; overexpressed in multiple carcinomas

    Historical Development of β-Carboline Derivatives as Kinase Modulators

    The exploration of β-carboline alkaloids as kinase modulators represents a significant chapter in medicinal chemistry. Harmine, a naturally occurring β-carboline isolated from Peganum harmala, served as the foundational scaffold for this inhibitor class. Initial studies identified harmine as a potent DYRK1A inhibitor (IC₅₀ ≈ 80 nM) with surprising selectivity when screened against a panel of 300 protein kinases [2] [4]. However, harmine's clinical utility was severely limited by its even higher potency against monoamine oxidase A (MAO-A; IC₅₀ ≈ 5 nM), which could provoke hypertensive crises through the "cheese effect"—a dangerous interaction with dietary tyramine [5] [8].

    Structural optimization efforts focused on mitigating MAO-A affinity while preserving DYRK1A inhibition. Early structure-activity relationship (SAR) studies revealed that substitutions at the harmine N9 position substantially reduced MAO-A binding. For instance, N9-heptyl harmine maintained DYRK1A inhibition (85% at 1 µM) while exhibiting minimal MAO-A inhibition (13% at 1 µM) [2]. Concurrently, β-carboline derivatives were investigated against other kinase targets, revealing their intrinsic polypharmacology. Notably, several analogs (e.g., DH281, DH285) demonstrated potent inhibition of Polo-like kinases (PLKs), critical regulators of mitotic progression [4]. These investigations established the β-carboline core as a privileged scaffold for kinase inhibition, with selectivity profiles highly sensitive to peripheral substitutions.

    Table 2: Evolution of β-Carboline Kinase Inhibitors

    CompoundKey Structural FeaturesDYRK1A IC₅₀MAO-A IC₅₀Additional Kinase TargetsReference
    HarmineUnsubstituted β-carboline80 nM5 nMDYRK1B, DYRK2, CLK1 [2]
    N9-Heptyl HarmineN9-heptyl chain~100 nM>10 µMDYRK1B [2]
    DH2851,2,3-triazole substitutionNot reportedNot reportedPLK1/2/3 [4]
    AnnH31N9-cyanomethyl81 nM3.2 µMDYRK1B [2] [9]
    AnnH751-chloro, N9-cyanomethyl110 nM>100 µMCLK1, CLK4 [2]

    Rationale for AnnH31's Design: Overcoming MAO-A Selectivity Limitations in Harmine Analogs

    AnnH31 emerged from a systematic effort to dissociate DYRK1A inhibition from MAO-A activity within the β-carboline chemical class. Molecular docking studies of harmine in complex with DYRK1A and MAO-A revealed distinct binding modes that informed rational design. In DYRK1A, harmine occupies the ATP-binding pocket through hydrogen bonding with Lys188 and hydrophobic interactions involving Val222, Phe170, and Leu241. The planar β-carboline ring system engages in π-stacking with Phe238 [2]. In MAO-A, however, harmine forms extensive π-π interactions with Tyr407 and Tyr444 while its protonated nitrogen interacts electrostatically with flavin adenine dinucleotide (FAD) [5] [8].

    The design strategy for AnnH31 exploited these divergent binding requirements. Introduction of a cyanomethyl group at the N9 position was hypothesized to sterically and electronically disrupt MAO-A binding while preserving DYRK1A affinity. This modification proved decisive: AnnH31 inhibited DYRK1A with an IC₅₀ of 81 nM while exhibiting a 40-fold reduction in MAO-A potency (IC₅₀ = 3.2 µM) compared to harmine [2] [9]. Biochemical characterization confirmed that AnnH31 maintained high selectivity for DYRK1A and DYRK1B over the closely related kinases DYRK2 and HIPK2. At 1 µM concentration, AnnH31 inhibited DYRK1A by >90% while affecting HIPK2 by <20% [2].

    The molecular basis for this selectivity was elucidated through docking analysis. The cyanomethyl extension in AnnH31 protrudes toward a solvent-exposed region in DYRK1A without perturbing key interactions. In MAO-A, however, this substituent clashes with hydrophobic residues lining the narrower substrate cavity. Further optimization yielded AnnH75—a 1-chloro analog of AnnH31—which virtually eliminated MAO-A inhibition (IC₅₀ >100 µM) while retaining DYRK1A potency [2]. Nevertheless, AnnH31 represented a critical proof-of-concept: strategic N9 substitution could sufficiently decouple DYRK1A inhibition from MAO-A activity, enabling its use as a chemical probe for cellular studies.

    Table 3: Selectivity Profile of AnnH31 Versus Reference Inhibitors

    KinaseHarmine Inhibition (%)AnnH31 Inhibition (%)AnnH75 Inhibition (%)
    DYRK1A>95% (at 1 µM)>90% (at 1 µM)>90% (at 1 µM)
    DYRK1B>95%>90%>90%
    DYRK260%<30%<30%
    HIPK255% (at 10 µM)<20% (at 10 µM)<20% (at 10 µM)
    CLK1>95%>80%>80%
    MAO-A>95% (at 0.1 µM)25% (at 1 µM)<5% (at 1 µM)

    Properties

    CAS Number

    241809-12-1

    Product Name

    AnnH31

    IUPAC Name

    2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile

    Molecular Formula

    C15H13N3O

    Molecular Weight

    251.28 g/mol

    InChI

    InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3

    InChI Key

    FCFDJQKAPLIDTQ-UHFFFAOYSA-N

    SMILES

    CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N

    Solubility

    Soluble in DMSO

    Synonyms

    AnnH31

    Canonical SMILES

    CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.